Rac-methyl (3r,4s)-3-fluoropiperidine-4-carboxylate
CAS No.:
Cat. No.: VC17417935
Molecular Formula: C7H12FNO2
Molecular Weight: 161.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12FNO2 |
|---|---|
| Molecular Weight | 161.17 g/mol |
| IUPAC Name | methyl (3R,4S)-3-fluoropiperidine-4-carboxylate |
| Standard InChI | InChI=1S/C7H12FNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h5-6,9H,2-4H2,1H3/t5-,6+/m1/s1 |
| Standard InChI Key | CITOGGQERKZEIB-RITPCOANSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1CCNC[C@@H]1F |
| Canonical SMILES | COC(=O)C1CCNCC1F |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound’s core structure consists of a piperidine ring (C₅H₁₀N) with a fluorine atom at carbon-3 and a methyl ester (-COOCH₃) at carbon-4. The molecular formula is C₇H₁₂FNO₂, yielding a molecular weight of 161.17 g/mol. The (3R,4S) stereochemistry introduces axial chirality, which influences its conformational stability and interaction with biological targets.
Key Structural Features:
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Fluorine Substituent: Enhances electronegativity and metabolic stability compared to non-fluorinated analogs.
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Methyl Ester Group: Improves lipophilicity, facilitating membrane permeability in drug delivery applications .
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Piperidine Ring: Provides a rigid scaffold for receptor binding, commonly exploited in neurological and cardiovascular therapeutics .
Stereochemical Analysis
Racemic mixtures of fluoropiperidines often exhibit distinct biological activities compared to enantiopure forms. For example, the (3R,4S) configuration in related compounds like rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride demonstrates enhanced binding to γ-aminobutyric acid (GABA) receptors. Computational models predict similar stereospecific interactions for rac-methyl (3R,4S)-3-fluoropiperidine-4-carboxylate, particularly in modulating ion channel function .
Synthetic Pathways and Optimization
Nucleophilic Fluorination
*Predicted values based on structural analogs .
Biological Activity and Mechanistic Insights
Receptor Binding and Selectivity
Fluorinated piperidines are known to interact with neurotransmitter receptors. For example, rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride exhibits antagonism at α2δ subunits of voltage-gated calcium channels, reducing neuropathic pain signals. By analogy, rac-methyl (3R,4S)-3-fluoropiperidine-4-carboxylate may modulate:
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GABAₐ Receptors: Enhancing inhibitory neurotransmission via allosteric modulation .
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Sigma-1 Receptors: Influencing cellular stress responses and ion channel regulation.
Metabolic Stability
The methyl ester group prolongs metabolic half-life by resisting hydrolysis in plasma. In contrast, carboxylic acid analogs (e.g., rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid) require frequent dosing due to rapid renal clearance.
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
Fluorinated piperidines are privileged structures in CNS drug design. Key applications include:
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Anxiolytics: Targeting GABAergic pathways with reduced sedation compared to benzodiazepines .
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Antiepileptics: Modulating sodium channel inactivation kinetics.
Challenges and Future Directions
Synthetic Scalability
Racemic syntheses often suffer from low enantiomeric excess (ee). Future work should explore asymmetric catalysis, such as Jacobsen’s hydrolytic kinetic resolution, to improve efficiency .
Target Validation
While computational models predict activity at GABA and sigma receptors, empirical validation via radioligand binding assays is essential.
Toxicity Profiling
Fluorinated compounds may inhibit cytochrome P450 enzymes. Detailed pharmacokinetic studies are needed to assess hepatic metabolism and drug-drug interaction risks .
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